Allyl m-tert-butylphenyl ether
CAS No.: 23473-69-0
Cat. No.: VC20548958
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23473-69-0 |
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Molecular Formula | C13H18O |
Molecular Weight | 190.28 g/mol |
IUPAC Name | 1-tert-butyl-3-prop-2-enoxybenzene |
Standard InChI | InChI=1S/C13H18O/c1-5-9-14-12-8-6-7-11(10-12)13(2,3)4/h5-8,10H,1,9H2,2-4H3 |
Standard InChI Key | USNFROAPFWYGOC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)OCC=C |
Introduction
Chemical Identity and Structural Features
Allyl m-tert-butylphenyl ether is an aromatic ether with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol . Its IUPAC name is 3-(allyloxy)-1-tert-butylbenzene, reflecting the meta position of the allyloxy group relative to the tert-butyl substituent on the benzene ring. The compound’s structure is defined by the following features:
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Ether linkage: The oxygen atom bridges the allyl group (–CH₂CH=CH₂) and the tert-butylphenyl ring.
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Steric hindrance: The tert-butyl group (–C(CH₃)₃) at the meta position creates significant steric bulk, influencing reactivity and intermolecular interactions .
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Allyl functionality: The allyl group enables participation in cycloadditions, polymerizations, and rearrangements.
Table 1: Key Identifiers of Allyl m-tert-butylphenyl Ether
Property | Value | Source |
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CAS Number | 23473-69-0 | |
Molecular Formula | C₁₃H₁₈O | |
Molecular Weight | 190.28 g/mol | |
SMILES Notation | CC(C)(C)C₁=CC(=CC=C₁)OCC=C | |
Purity (Commercial) | ≥98% |
The tert-butyl group’s meta substitution distinguishes this compound from its para-substituted analog, allyl p-tert-butylphenyl ether, which exhibits distinct electronic and steric properties .
Synthesis and Manufacturing
The synthesis of allyl m-tert-butylphenyl ether typically involves Williamson ether synthesis, where a tert-butylphenol derivative reacts with allyl bromide or chloride in the presence of a base. Alternative routes include acid-catalyzed condensation of m-tert-butylphenol with allyl alcohol.
A notable advancement is its use in Claisen rearrangements, as demonstrated in the ecofriendly synthesis of 2-allyl-4-tert-butylphenol. Heteropolyacid catalysts supported on mesoporous silica enable this rearrangement with 100% selectivity under mild conditions . The reaction mechanism proceeds via a cyclic transition state, where the allyl group migrates to the ortho position of the phenol ring:
This method eliminates hazardous solvents and minimizes waste, aligning with green chemistry principles .
Physical and Chemical Properties
Allyl m-tert-butylphenyl ether is a colorless to pale yellow liquid at room temperature. Limited experimental data are available, but its properties can be inferred from structurally similar compounds:
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Boiling Point: Estimated at 240–260°C (extrapolated from tert-butyl phenyl ether’s boiling point of 184°C) .
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Density: ~0.93–0.96 g/mL (comparable to allyl benzyl ether’s density of 0.959 g/mL) .
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Solubility: Miscible with organic solvents (e.g., ethanol, diethyl ether); insoluble in water.
The tert-butyl group’s electron-donating effect slightly deactivates the aromatic ring toward electrophilic substitution, directing incoming substituents to the para position relative to the ether linkage.
Reactivity and Chemical Behavior
Claisen Rearrangement
Under acidic or thermal conditions, allyl m-tert-butylphenyl ether undergoes Claisen rearrangement to form 2-allyl-4-tert-butylphenol. This reaction is critical for synthesizing phenolic intermediates used in antioxidants and UV stabilizers . Heteropolyacid catalysts like dodecatungstophosphoric acid (DTP) on mesoporous silica enhance reaction efficiency and selectivity .
Polymerization
While direct polymerization studies are scarce, allyl ethers generally participate in radical and cationic polymerizations. For example, allyl butyl ether copolymerizes with acrylates via controlled radical polymerization (RAFT or ATRP) . The tert-butyl group in allyl m-tert-butylphenyl ether may hinder chain propagation, necessitating tailored initiators.
Electrophilic Substitution
The electron-rich aromatic ring undergoes nitration and sulfonation at the para position, though steric hindrance from the tert-butyl group slows reaction kinetics.
Applications and Industrial Relevance
Allyl m-tert-butylphenyl ether serves as:
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Intermediate: For synthesizing 2-allyl-4-tert-butylphenol, a precursor to antioxidants and plastic additives .
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Perfumery Component: Its mild, sweet-ethereal odor finds niche use in fragrance formulations .
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Polymer Modifier: Enhances thermal stability and compatibility in adhesives and sealants .
Table 2: Industrial Applications of Allyl m-tert-butylphenyl Ether
Industry | Use Case | Mechanism |
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Pharmaceuticals | Antioxidant synthesis | Claisen rearrangement |
Polymers | Crosslinking agent in adhesives | Radical copolymerization |
Fragrances | Odorant component | Volatile ether release |
Comparative Analysis with Related Ethers
Table 3: Comparison of Allyl m-tert-butylphenyl Ether with Analogues
The meta substitution in allyl m-tert-butylphenyl ether confers greater steric hindrance than its para isomer, reducing reactivity in electrophilic substitutions but enhancing thermal stability .
Recent Research and Developments
Recent studies focus on catalytic applications and sustainability:
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Catalyst Design: Heteropolyacid-supported catalysts improve Claisen rearrangement yields and enable catalyst reuse .
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Green Synthesis: Solvent-free protocols and energy-efficient conditions are under exploration to reduce environmental impact .
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Polymer Chemistry: Investigations into its role as a comonomer in heat-resistant polymers are ongoing .
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